molecular formula C27H27ClN2O5 B586981 5-Carboxy Rhodamine-6G CAS No. 180144-69-8

5-Carboxy Rhodamine-6G

Cat. No.: B586981
CAS No.: 180144-69-8
M. Wt: 494.972
InChI Key: VSYBZFNXXNHSAG-UHFFFAOYSA-N
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Description

5-Carboxy Rhodamine-6G is a fluorescent dye that belongs to the rhodamine family. It is known for its high fluorescence quantum yield and photostability, making it an excellent choice for various fluorescence-based applications. The compound is often used in biological and chemical research for labeling and detection purposes due to its bright and stable fluorescence properties .

Scientific Research Applications

5-Carboxy Rhodamine-6G is widely used in various scientific research fields:

Mechanism of Action

5-Carboxy Rhodamine-6G is used to modify amino and hydroxy groups using EDC-mediated couplings . It is a highly fluorescent dye and is often used as a tracer dye within water to determine the rate and direction of flow and transport .

Safety and Hazards

5-Carboxy Rhodamine-6G is considered hazardous. It is toxic if swallowed and may cause an allergic skin reaction and serious eye damage . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

5-Carboxy Rhodamine-6G has broad applications, not only in biotechnology for fluorescent labeling or single molecule detection but also in medicine for imaging living cells or live animals in preclinical research . Its high fluorescence quantum yield and excellent photostability make it a promising candidate for future research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy Rhodamine-6G typically involves the reaction of rhodamine 6G with carboxylating agents. One common method is the reaction of rhodamine 6G with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Carboxy Rhodamine-6G undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-Carboxy Rhodamine-6G

This compound is unique due to its high fluorescence quantum yield and photostability, making it more suitable for long-term imaging and detection applications. Its excitation and emission spectra fall between those of fluorescein and tetramethylrhodamine, providing an additional color choice for multicolor fluorescence imaging .

Properties

IUPAC Name

[9-(2,4-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(17-8-7-16(26(30)31)11-18(17)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYBZFNXXNHSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)O)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747300
Record name (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180144-69-8
Record name (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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